7-(4-bromophenyl)-1,3-dimethyl-8-(2-methylphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Description
This compound is a structurally complex imidazo[2,1-f]purine derivative characterized by:
- 7-position substitution: A 4-bromophenyl group, introducing steric bulk and electron-withdrawing effects due to bromine.
- 8-position substitution: A 2-methylphenyl group, contributing steric hindrance and distinct regioselectivity compared to para-substituted analogs.
- 1- and 3-position substitutions: Methyl groups, enhancing stability and modulating pharmacokinetic properties.
Its molecular formula is C₂₂H₁₈BrN₅O₂ (MW: 464.323 g/mol) . The bromophenyl and 2-methylphenyl substituents differentiate it from other imidazo[2,1-f]purines, making it a candidate for targeted biological studies, particularly in neurotransmitter receptor modulation (e.g., 5-HT₁A) .
Properties
IUPAC Name |
7-(4-bromophenyl)-2,4-dimethyl-6-(2-methylphenyl)purino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18BrN5O2/c1-13-6-4-5-7-16(13)28-17(14-8-10-15(23)11-9-14)12-27-18-19(24-21(27)28)25(2)22(30)26(3)20(18)29/h4-12H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAULAUPYAPWNOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)C)C5=CC=C(C=C5)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18BrN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs and their distinguishing features are summarized below:
Key Observations:
- Substituent Position : The 2-methylphenyl group at the 8-position introduces steric effects distinct from para-substituted analogs (e.g., 4-methylphenyl), likely altering receptor-binding selectivity .
- Biological Activity : Fluorinated analogs (e.g., 4-fluorophenyl) show stronger agonistic effects in functional assays, while brominated derivatives may exhibit prolonged receptor interaction due to slower metabolism .
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